2-methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused pyrido-triazolopyrimidinone scaffold. Key structural features include:
- 2-methyl group: Enhances steric bulk and modulates electronic properties.
- 7-[3-(Trifluoromethoxy)phenyl] substituent: Introduces a trifluoromethoxy group at the meta position of the phenyl ring, which may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-methyl-11-[3-(trifluoromethoxy)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O2/c1-9-21-15-20-8-12-13(24(15)22-9)5-6-23(14(12)25)10-3-2-4-11(7-10)26-16(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQINLYQQAJCTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C17H15F3N4O
- Molecular Weight : 348.33 g/mol
- CAS Number : 1797561-56-8
Biological Activity Overview
The compound has been investigated for various biological activities, primarily its antiproliferative effects against cancer cell lines. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several human cancer cell lines:
Case Studies and Research Findings
-
Antiproliferative Effects :
- In a study assessing the antiproliferative activity of various triazolo-pyrimidine derivatives, the compound exhibited significant cytotoxicity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values were reported as follows:
- Mechanism of Action :
- Selectivity and Potency :
Comparative Biological Activity Table
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MGC-803 | 9.47 | ERK pathway inhibition |
| HCT-116 | 9.58 | Apoptosis induction | |
| MCF-7 | 13.1 | Cell cycle arrest | |
| Other Derivative A | HCT-116 | 0.24 | Tubulin inhibition |
| Other Derivative B | MCF-7 | 3.91 | Apoptosis induction |
Additional Biological Activities
Beyond anticancer properties, compounds within this chemical class have been reported to exhibit antibacterial and antiviral activities:
Antibacterial and Antiviral Properties
-
Antibacterial Activity :
- Some derivatives have shown effectiveness against various bacterial strains, indicating a broader spectrum of activity that could be explored for therapeutic applications beyond oncology.
-
Antiviral Activity :
- Investigations into the antiviral potential of similar compounds have revealed their ability to inhibit viral replication in vitro, particularly against RNA viruses.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related triazolopyrimidine derivatives:
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Optimal anticancer activity in triazolopyrimidines requires ortho-fluoro substituents on the phenyl ring (e.g., in ). The target compound’s meta-trifluoromethoxy group may reduce tubulin binding efficacy compared to ortho-fluoro analogs .
- Trifluoromethoxy vs. Trifluoroethylamino: identifies trifluoroethylamino groups as critical for high potency.
- Pyrido Fusion : The pyrido[3,4-e] extension (vs. simpler triazolopyrimidine cores) may improve DNA intercalation or protein binding but could reduce metabolic stability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases lipophilicity (clogP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
- Comparative Solubility: Amino-substituted analogs (e.g., ) exhibit higher solubility due to polar amino groups, whereas the target compound’s trifluoromethoxy and methyl groups favor lipophilicity .
Key Research Findings
- Anticancer Activity: Triazolopyrimidines with ortho-fluoro substituents () show nanomolar potency against tubulin, while the target compound’s meta-substituted trifluoromethoxy group may shift mechanism of action or reduce efficacy .
- Synthetic Accessibility: The target compound’s synthesis likely follows established routes for triazolopyrimidines (e.g., cyclocondensation of diamino-triazoles with ketones), though the trifluoromethoxy phenyl group may require specialized coupling reagents .
- Resistance Profile: Analogs in overcome multidrug resistance via non-competitive tubulin binding; the target compound’s bulkier substituents might alter this profile .
Q & A
Q. Yield Optimization Strategies :
- Use catalysts like Pd(PPh) for coupling reactions.
- Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF or ethanol) .
What advanced spectroscopic and computational methods are recommended for structural elucidation of this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at δ 2.5 ppm, trifluoromethoxy at δ 4.3 ppm) .
- X-ray Crystallography : Resolves the fused heterocyclic system and confirms stereochemistry (e.g., dihedral angles between rings) .
- Molecular Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and optimize 3D conformation for docking studies .
How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties and target binding?
Advanced Research Question
The 3-(trifluoromethoxy)phenyl moiety enhances:
Q. Methodological Approach :
- Compare analogs with/without the trifluoromethoxy group using in vitro CYP450 assays and molecular dynamics simulations .
What structure-activity relationship (SAR) trends have been observed for triazolopyrimidine derivatives in anticancer research?
Advanced Research Question
Critical SAR findings from related compounds:
Q. Experimental Design :
- Synthesize derivatives with systematic substitutions and test in cell viability assays (e.g., MTT) .
How can contradictory data on the compound’s mechanism of action (e.g., tubulin polymerization vs. vinca alkaloid displacement) be resolved?
Advanced Research Question
Discrepancies arise from assay conditions:
Q. Resolution Strategy :
- Conduct both assays under identical buffer conditions (e.g., GTP concentration, pH 7.4).
- Use cryo-EM to map binding sites on tubulin .
What strategies are effective in mitigating off-target effects of this compound in kinase inhibition studies?
Advanced Research Question
Off-target effects (e.g., kinase inhibition) can arise from promiscuous binding. Mitigation approaches include:
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-target hits .
- Proteolysis-Targeting Chimeras (PROTACs) : Redirect the compound to degrade specific targets via E3 ligase recruitment .
How can synthetic impurities in the final product be characterized and minimized?
Basic Research Question
- HPLC-MS : Identifies impurities >0.1% (e.g., unreacted intermediates or dehalogenated byproducts) .
- Process Optimization : Use scavenger resins (e.g., QuadraSil® AP) to remove metal catalysts .
What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
